![molecular formula C11H7ClFNO B2959782 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-18-3](/img/structure/B2959782.png)
1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
The compound “1-(3-chloro-4-fluorophenyl)ethan-1-ol” is related to your compound . It has a molecular weight of 174.6 and is stored at room temperature . Another related compound is “3-Chloro-4-fluorophenol” which has a molecular weight of 146.55 .
Synthesis Analysis
An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed . This protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis
The title compound “1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea” was synthesized and structurally characterized by single crystal XRD .Chemical Reactions Analysis
“1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” is a related compound that has been used in chemical reactions .Physical And Chemical Properties Analysis
“1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” has a melting point of 209-213 °C (lit.) .Scientific Research Applications
Synthesis and Reactivity
A key study demonstrates the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This process involves electrophilic alpha,alpha-difluorination and subsequent aromatization, marking a significant advancement in the synthesis of fluorinated pyrroles (Surmont et al., 2009). Additionally, a study on 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) synthesis and its characterization emphasizes the compound's potential in non-linear optics and as a candidate for anti-cancerous drug development due to its stability and reactive properties when investigated through DFT calculations and molecular dynamics simulations (Murthy et al., 2017).
Antimicrobial Activity
Research involving the synthesis of Schiff bases from heteroaryl pyrazole derivatives and chitosan, including those based on pyrazole carbaldehydes, reveals significant antimicrobial activity against various bacteria and fungi. This study indicates the potential of these compounds in developing new antimicrobial agents, highlighting the role of the pyrazole carbaldehyde structure in bioactive molecule design (Hamed et al., 2020).
Molecular Docking and Antitumor Activity
A series of novel benzofuran-2-yl pyrazole pyrimidine derivatives, synthesized from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde, exhibited promising antitumor activities. Molecular docking studies of these compounds as thymidylate synthase inhibitors support their potential as antitumor agents, indicating the utility of pyrazole carbaldehyde derivatives in cancer research (El-Zahar et al., 2011).
Fluorescent pH Sensor Development
A heteroatom-containing organic fluorophore study demonstrates the utility of such compounds, enabled by the structure similar to 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, as fluorescent pH sensors. Their ability to switch emission states through protonation and deprotonation processes offers insights into the development of chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).
Mechanism of Action
Target of Action
A structurally similar compound, (s)-n- (1- (3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4- (4- (3-chlorophenyl)-1h-pyrazol-3-yl)-1h-pyrrole-2-carboxamide, targets the mitogen-activated protein kinase 1 .
Biochemical Pathways
The structurally similar compound mentioned earlier is known to interact with the mitogen-activated protein kinase 1 , which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Safety and Hazards
Future Directions
There is a growing body of evidence suggesting that the overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . This suggests potential future directions for research involving compounds like “1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde”.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with enzymes such as tyrosinase and the ubiquitin-activating enzyme UBA1 . The nature of these interactions often involves binding to the enzyme’s active site, potentially influencing its activity.
Cellular Effects
Related compounds have been shown to induce cell death in leukemia and myeloma cells . This suggests that 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds have been shown to participate in reactions at the benzylic position .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-10-6-8(3-4-11(10)13)14-5-1-2-9(14)7-15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJULMDHYCFWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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